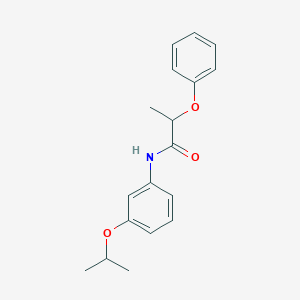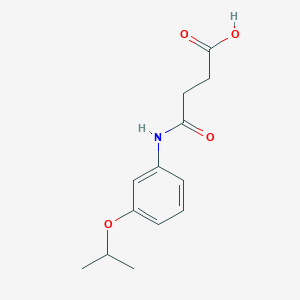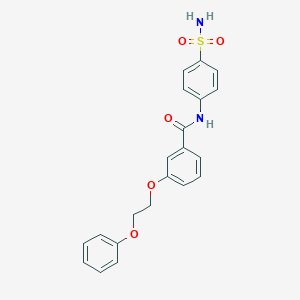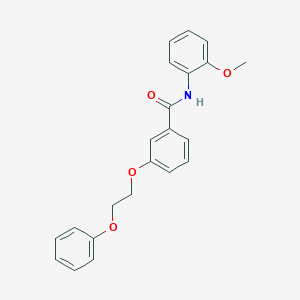![molecular formula C19H22N2O2 B268340 N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B268340.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various inflammatory and autoimmune diseases. It belongs to the class of drugs known as selective small molecule inhibitors of Bruton's tyrosine kinase (BTK).
Mecanismo De Acción
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits BTK, which is a key enzyme involved in the activation of immune cells such as B cells, mast cells, and macrophages. By inhibiting BTK, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of these immune cells, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells, in preclinical studies. This suggests that it has the potential to be an effective treatment for various autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
Future research on N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further preclinical and clinical studies could explore its potential for the treatment of other autoimmune and inflammatory diseases. Finally, studies could investigate the potential of combining N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid to form the intermediate amide. The amide is then treated with sec-butylamine and acetic anhydride to form the final product, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit BTK, a key enzyme involved in the activation of immune cells, leading to the suppression of inflammatory responses.
Propiedades
Nombre del producto |
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-[4-(butan-2-ylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-8-10-17(11-9-15)21-19(23)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
DUUIOCBYDVUPHI-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
SMILES canónico |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)


![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)